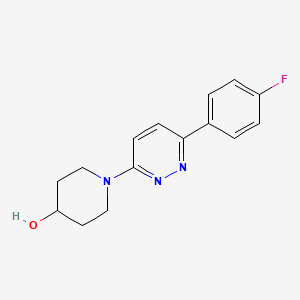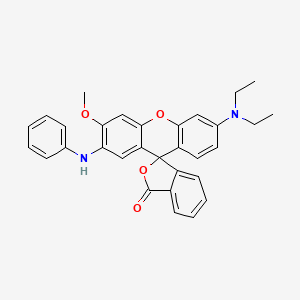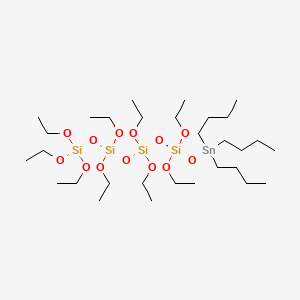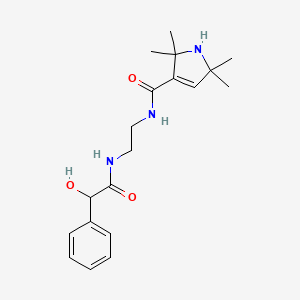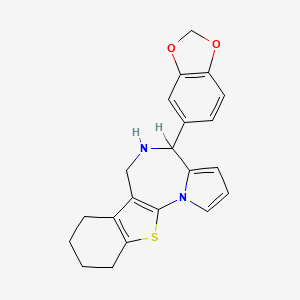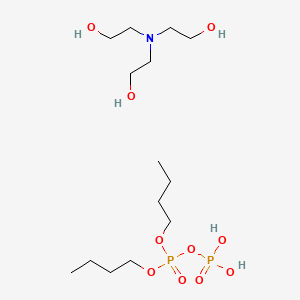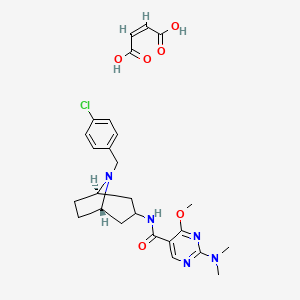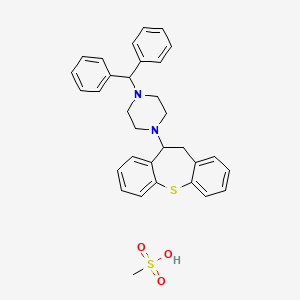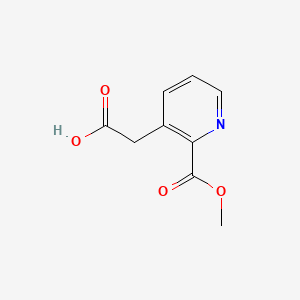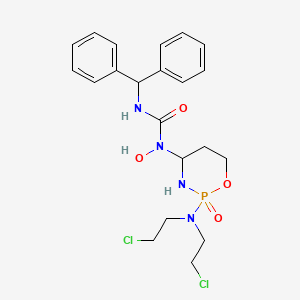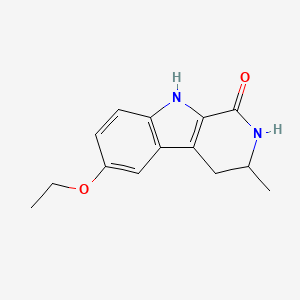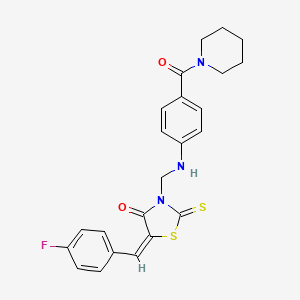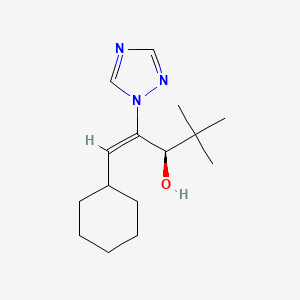
alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile derivative under acidic or basic conditions.
Introduction of the Cyclohexylmethylene Group: The cyclohexylmethylene group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides in the presence of a strong base.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole ring is known for its potential as an antifungal, antibacterial, and anticancer agent. Researchers are exploring its use in developing new pharmaceuticals.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structure.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects in medicinal and biological applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Cyclohexylmethylene Derivatives: Compounds with similar cyclohexylmethylene groups but different functional groups.
Tert-Butyl Alcohol: A compound with a similar tert-butyl group but lacking the triazole ring.
Uniqueness
Alpha-tert-Butyl-(R-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol is unique due to its combination of a triazole ring, cyclohexylmethylene moiety, and tert-butyl group
Properties
CAS No. |
93851-05-9 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
(E,3R)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+/t14-/m0/s1 |
InChI Key |
CNFMJLVJDNGPHR-SSUFTNFISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](/C(=C\C1CCCCC1)/N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


